REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13].FC(F)(F)S(O[CH2:22][C:23]([F:26])([F:25])[F:24])(=O)=O.C(=O)(O)[O-].[K+]>CC(C)=O>[F:24][C:23]([F:26])([F:25])[CH2:22][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
0.125 mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture containing 20.2 g
|
Type
|
CUSTOM
|
Details
|
Acetone is removed by distillation (steam bath)
|
Type
|
TEMPERATURE
|
Details
|
The residue is cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
FILTRATION
|
Details
|
The resulting white solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with cold dilute sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
The solid is further purified by several rcrystallizations from aqueous alcohol
|
Type
|
CUSTOM
|
Details
|
followed by sublimation, (oil bath, 60°-75°/0.2 mm. Hg.)
|
Type
|
CUSTOM
|
Details
|
to give white solid, m.p. 69.5°-70.5°
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |